TRPA1 Antagonist Potency: Single-Digit Nanomolar IC50 Against Human and Rat Orthologs
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine (as represented by BindingDB entry BDBM50652931/CHEMBL5687035) demonstrates potent antagonism of the TRPA1 ion channel. In recombinant human TRPA1 expressed in HEK293F cells, it inhibited AITC-induced calcium influx with an IC50 of 6.90 nM [1]. Against rat TRPA1 under similar FLIPR-based assay conditions, it exhibited an IC50 of 8.80 nM [1]. This represents a nanomolar potency profile.
| Evidence Dimension | TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | hTRPA1 IC50 = 6.90 nM; rTRPA1 IC50 = 8.80 nM |
| Comparator Or Baseline | Comparator A (CHEMBL4063630): hTRPA1 IC50 = 74 nM; Comparator B (CHEMBL4073272): rTRPA1 IC50 = 128 nM |
| Quantified Difference | Target is ~10-15 times more potent than the comparators at their respective orthologs. |
| Conditions | Recombinant human or rat TRPA1 expressed in HEK293 cells; AITC-induced Ca2+ influx measured by FLIPR. |
Why This Matters
This superior potency allows for lower screening concentrations in primary assays, reducing off-target event likelihood and conserving precious compound stock.
- [1] BindingDB. BDBM50652931 (CHEMBL5687035) IC50 Data. View Source
- [2] BindingDB. BDBM50254440 (CHEMBL4063630) IC50 Data. View Source
- [3] BindingDB. BDBM50254386 (CHEMBL4073272) IC50 Data. View Source
